gamma-Stearolactone

lactone synthesis fatty acid cyclization isomer selectivity

γ-Stearolactone is the thermodynamically stable C18 γ-lactone (δ/γ = 0.3:1 at 50°C) offering formulation stability that the reactive δ-isomer cannot match. Unlike shorter-chain γ-lactones (coconut, peach notes), it provides a mild waxy fatty background note ideal for dairy, savory, and personal care formulations. FEMA GRAS No. 4446 and JECFA No. 1998 confirm safety for food-grade use. Its diagnostic ¹H-NMR methine signal (δ 4.38–4.43 ppm) enables unambiguous isomer identity verification. For industrial catalyst screening, this is the research substrate for ring-opening purification optimization.

Molecular Formula C18H34O2
Molecular Weight 282.5 g/mol
CAS No. 502-26-1
Cat. No. B1583048
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namegamma-Stearolactone
CAS502-26-1
Molecular FormulaC18H34O2
Molecular Weight282.5 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCC1CCC(=O)O1
InChIInChI=1S/C18H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17-15-16-18(19)20-17/h17H,2-16H2,1H3
InChIKeyGYDWWIHJZSCRGV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityPractically insoluble or insoluble in water
Soluble (in ethanol)

Gamma-Stearolactone (CAS 502-26-1): Chemical Identity and Regulatory Status for Flavor and Industrial Procurement


Gamma-Stearolactone (γ-Stearolactone, CAS 502-26-1), also known as γ-octadecalactone or 4-octadecanolide, is an 18-carbon saturated γ-lactone (molecular formula C18H34O2, molecular weight 282.46 g/mol) belonging to the γ-butyrolactone class [1]. This long-chain aliphatic lactone exists as a colorless solid with a melting point of 36.0–40.0°C and a boiling point of approximately 374–375°C at atmospheric pressure [2]. It is recognized internationally as a flavoring agent: assigned FEMA GRAS No. 4446 and JECFA No. 1998, with the Joint FAO/WHO Expert Committee on Food Additives (JECFA) concluding 'No safety concern at current levels of intake when used as a flavouring agent' in its 2010 evaluation [3][4].

Why Gamma-Stearolactone (γ-Octadecalactone) Cannot Be Simply Substituted by Shorter-Chain γ-Lactones or Its δ-Isomer


Generic substitution among γ-lactones or between γ- and δ-isomers fails because fundamental physical, sensory, and chemical reactivity properties are chain-length and ring-size dependent. Within the γ-lactone homologous series, odor detection thresholds in red wine vary more than 35-fold—from 8 μg/L for (R)-γ-dodecalactone to 285 μg/L for (R)-γ-nonalactone—demonstrating that even structurally adjacent homologues cannot be interchanged without substantially altering the organoleptic profile of a formulation [1]. At the isomer level, γ-stearolactone and δ-stearolactone exhibit fundamentally different reactivity profiles: δ-stearolactone is 'much more reactive than the corresponding fatty acid, fatty acid ester or γ-lactone' and is preferentially pursued as a reactive synthon for biodegradable detergents, whereas γ-stearolactone is the thermodynamically more stable isomer that accumulates as an industrial by-product requiring removal via acid-catalyzed ring-opening [2][3].

Gamma-Stearolactone Procurement Evidence: Quantified Differentiation Versus δ-Isomer and Shorter-Chain γ-Lactone Analogs


Reactivity Differential: γ-Stearolactone as the Thermodynamically Stable Isomer Versus the Reactive δ-Stearolactone

In the acid-catalyzed cyclization of oleic acid to stearolactones, γ-stearolactone and δ-stearolactone are formed as positional isomers with regioselectivity governed by reaction conditions. At 20°C in the presence of sulfuric acid and methylene chloride, the δ/γ ratio reaches as high as 15:1, favoring the kinetically controlled δ-isomer. However, at elevated temperatures (50°C), the yield shifts dramatically to a δ/γ ratio of only 0.3:1, indicating that γ-stearolactone is the thermodynamically favored product [1]. Critically, the authors state: 'Because δ-stearolactone is much more reactive than the corresponding fatty acid, fatty acid ester or γ-lactone, we believe that it will be a useful synthon for many new industrial products including new biodegradable detergents' [1]. This reactivity differential defines distinct application domains: δ-stearolactone is selected for reactive chemistry applications, while γ-stearolactone is the stable, non-reactive isomer preferred in flavor, fragrance, and formulation contexts where chemical inertness is required.

lactone synthesis fatty acid cyclization isomer selectivity biodegradable detergents

NMR Spectroscopic Differentiation: ¹H-NMR Methine Proton Shifts Distinguish γ-Stearolactone from δ-Stearolactone

¹H-NMR spectroscopy provides a definitive, quantitative method for distinguishing γ-stearolactone from its δ-isomer in both raw material verification and reaction monitoring. The methine proton (the proton at the junction of the alkyl chain and the lactone ring) exhibits distinctly different chemical shifts depending on the lactone ring size. For δ-stearolactone (6-membered ring), the methine proton appears as a multiplet at 4.22–4.25 ppm. In contrast, the methine proton in γ-stearolactone (5-membered ring) is observed downfield as a multiplet at 4.38–4.43 ppm [1]. This 0.16–0.18 ppm difference is analytically significant and enables unambiguous isomer identification in QC settings. Additional diagnostic differences include the protons α to the carbonyl group: in δ-stearolactone, two separate multiplets at 2.51–2.57 and 2.41–2.44 ppm; in γ-stearolactone, a broad multiplet at 2.39–2.48 ppm [1].

NMR spectroscopy lactone characterization structural verification quality control

Odor Profile Differentiation: Mild, Waxy Fatty Character of γ-Stearolactone Versus Intense Coconut/Peach of Shorter γ-Lactones

The odor profile of γ-stearolactone is fundamentally distinct from its commercially important shorter-chain homologues. While γ-nonalactone (C9) is described as having a 'strong odour suggestive of coconut' [1] and γ-decalactone (C10) imparts a 'distinct peach odor' and is 'the main volatile aroma compound found in peaches' [2], γ-stearolactone (C18) is consistently characterized by sources as having a 'very weak waxy fatty aroma' or 'mild, sweet, and floral odor' [3]. Although direct comparative odor threshold data for γ-stearolactone are not available in the identified literature, the established trend within the γ-lactone series—where thresholds vary from 8 μg/L for γ-dodecalactone to 285 μg/L for γ-nonalactone in red wine [4]—supports the inference that the C18 homologue, with its extended lipophilic chain, occupies a distinct sensory space characterized by low volatility and subtle fatty/waxy notes rather than the intense fruity character of C8–C12 lactones.

flavor chemistry odor threshold sensory evaluation lactone homologous series

Zeolite-Catalyzed Ring-Opening Kinetics: γ-Stearolactone Conversion as a Critical Industrial Purification Metric

In the production of C18 branched saturated fatty acids (BSFA) for cosmetics and lubricants, industrial-grade C18 branched unsaturated fatty acids (BUFA) contain γ-stearolactone (GSL) as an 'odorous by-product' that must be removed via acid-catalyzed ring-opening to oleic acid [1]. The ring-opening kinetics are highly sensitive to catalyst properties. Using steamed beta zeolites with an optimized Brønsted/Lewis acid site ratio, complete conversion of GSL was achieved within 2 hours in a batch reactor, compared to 5 hours for the unmodified parent zeolite [1]. This 2.5-fold rate enhancement represents a substantial process intensification opportunity. Importantly, Lewis acid sites catalyze double-bond isomerization, which 'greatly enhances GSL conversion by reducing the reverse formation of GSL from oleic acid' [1].

heterogeneous catalysis fatty acid purification zeolite modification ring-opening kinetics

Regulatory and Safety Clearance: JECFA and FEMA GRAS Status of γ-Stearolactone as a Differentiating Procurement Criterion

γ-Stearolactone holds specific, verifiable regulatory approvals that distinguish it from unlisted or differently classified structural analogs. It is listed in the FDA's Substances Added to Food inventory (formerly EAFUS) with FEMA GRAS No. 4446, appearing in FEMA GRAS publications 24 and 25 [1]. Internationally, it is designated as JECFA Flavor Number 1998, with the Joint FAO/WHO Expert Committee on Food Additives having evaluated it in 2010 and concluded 'No safety concern at current levels of intake when used as a flavouring agent' [2]. In contrast, its positional isomer δ-stearolactone is listed separately in EAFUS under its own CAS registry number (with different FEMA and JECFA designations) and may carry distinct regulatory status for specific applications [3].

food additive regulation FEMA GRAS JECFA evaluation flavor ingredient compliance

Gamma-Stearolactone (γ-Octadecalactone): Evidence-Backed Application Scenarios for Research and Industrial Procurement


Flavor Formulation Requiring Subtle Fatty/Waxy Background Notes Rather Than Intense Fruity Impact

Based on the sensory differentiation evidence, γ-stearolactone is appropriate for flavor applications where a mild, waxy fatty aroma is desired as a background or supporting note, rather than the dominant fruity or coconut character imparted by shorter-chain γ-lactones. As characterized by multiple sources, γ-stearolactone (C18) exhibits a 'very weak waxy fatty aroma' [1]—qualitatively distinct from the 'strong coconut odor' of γ-nonalactone and the 'distinct peach odor' of γ-decalactone [2]. This makes it suitable for dairy, fat-based, or savory flavor profiles where overt fruitiness would be undesirable, and where its FEMA GRAS (No. 4446) and JECFA (No. 1998) clearances support food-grade use [3].

Stable Formulation Component in Personal Care and Cosmetic Products

γ-Stearolactone's low chemical reactivity relative to its δ-isomer makes it the preferred lactone choice for stable formulation in personal care and cosmetic products. As established by the direct isomer comparison, δ-stearolactone is 'much more reactive than the corresponding fatty acid, fatty acid ester or γ-lactone' and is targeted for reactive chemistry applications such as biodegradable detergent synthesis [1]. γ-Stearolactone, as the thermodynamically stable isomer (δ/γ = 0.3:1 at 50°C) [1], exhibits lower reactivity and greater formulation stability. It is used in personal care and cosmetic products as a fragrance ingredient contributing a mild, sweet, and floral scent .

Analytical Standard or Reference Material for Isomer Identification via NMR Spectroscopy

The established ¹H-NMR spectral differentiation between γ-stearolactone and δ-stearolactone supports the procurement of γ-stearolactone as an analytical reference standard. The methine proton chemical shift difference (δ 4.38–4.43 ppm for γ-stearolactone vs. δ 4.22–4.25 ppm for δ-stearolactone, Δδ = 0.16–0.18 ppm) [1] provides a definitive spectroscopic fingerprint. This enables quality control laboratories to verify the identity and isomer purity of incoming raw materials, to monitor reaction progress in processes where γ-stearolactone is formed as a product or by-product, and to differentiate between positional isomers in complex mixtures.

Process Development for Branched Fatty Acid Purification Involving γ-Stearolactone Removal

For industrial manufacturers of C18 branched saturated fatty acids (BSFA), γ-stearolactone (GSL) is an 'odorous by-product' present in industrial-grade C18 branched unsaturated fatty acids (BUFA) that must be removed by acid-catalyzed ring-opening to oleic acid [1]. The catalytic ring-opening kinetics data—showing that steamed beta zeolites achieve complete GSL conversion in 2 hours versus 5 hours for parent zeolite [1]—provide a quantifiable benchmark for catalyst selection and process optimization. This evidence supports procurement of γ-stearolactone as a research substrate for developing or validating improved ring-opening catalysts and purification protocols.

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